2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a thiophene ring fused to a pyrimidinone core, with a 3-bromophenylmethylsulfanyl group at position 2, a methyl group at position 3, and a phenyl group at position 4. The bromophenyl substituent likely enhances lipophilicity and influences target binding, while the phenyl group at position 6 may contribute to aromatic interactions.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS2/c1-23-19(24)18-16(11-17(26-18)14-7-3-2-4-8-14)22-20(23)25-12-13-6-5-9-15(21)10-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJNNQXEKNEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action : Compounds similar to thieno[3,2-d]pyrimidines have been reported to exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that derivatives can inhibit MEK1/2 kinases, which are crucial for the MAPK signaling pathway associated with cell growth and survival .
- Case Studies : In vitro studies have demonstrated that such compounds can effectively inhibit the proliferation of various cancer cell lines, including acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13), with IC50 values indicating potent activity at low concentrations .
-
Antimicrobial Properties
- Broad-Spectrum Activity : Thieno[3,2-d]pyrimidine derivatives have shown promising antibacterial and antifungal activities. The presence of the bromophenyl group enhances their interaction with microbial targets, potentially leading to effective treatments against resistant strains .
- Research Findings : A study highlighted the synthesis of related compounds showing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the thieno[3,2-d]pyrimidine scaffold could yield potent antimicrobial agents .
-
Anti-inflammatory Effects
- Inflammation Pathways : Research indicates that certain thieno[3,2-d]pyrimidines can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action can be beneficial in treating chronic inflammatory diseases.
- Experimental Evidence : Experimental models have shown that these compounds can reduce inflammation markers in animal models, supporting their potential as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno[3,2-d]pyrimidine derivatives:
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Substitution | Enhances binding affinity to biological targets |
| Sulfanyl Group | Contributes to increased reactivity and bioavailability |
| Methyl Groups | Influence lipophilicity and solubility |
Mechanism of Action
The mechanism of action of 2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one scaffold is structurally distinct from closely related cores:
- This modification correlates with nanomolar TNKS inhibition (IC50 TNKS1 = 21 nM, TNKS2 = 29 nM) .
- Thieno[2,3-d]pyrimidin-4-one (e.g., TRPA1 inhibitors in ): The reversed thiophene fusion alters ring planarity, affecting binding to targets like TRPA1 .
Substituent Analysis
Key substituents and their pharmacological implications:
- 3-Bromophenylmethylsulfanyl vs. The bromophenyl group in the target compound may favor halogen bonding in hydrophobic pockets .
- 6-Phenyl vs. Dihydro Modifications : The 6-phenyl group in the target compound contrasts with the dihydro ring in ’s analog, which may reduce planarity and alter membrane permeability .
- Sulfonamide vs. Thioether Linkages : Sulfonamide-containing derivatives () exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that the target’s thioether group might confer distinct metabolic stability or binding kinetics .
Biological Activity
The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (also referred to as L105-0161) is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20BrN3OS
- Molecular Weight : 466.4 g/mol
- LogP : 5.348 (indicating high lipophilicity)
- Water Solubility (LogSw) : -5.23 (suggesting low solubility in water)
The biological activity of thieno[3,2-d]pyrimidines often involves their interaction with various biological targets, including enzymes and receptors. The presence of the sulfanyl group in L105-0161 suggests potential interactions with thiol-containing proteins or enzymes, which can influence various biochemical pathways.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine A | HeLa | 15.0 | |
| Thieno[3,2-d]pyrimidine B | A431 | 12.5 |
These compounds typically induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial properties. The following table summarizes findings on the antibacterial activity of related compounds:
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine C | E. coli | 18 | |
| Thieno[3,2-d]pyrimidine D | S. aureus | 20 |
The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Other Biological Activities
In addition to anticancer and antimicrobial effects, derivatives of thieno[3,2-d]pyrimidine have shown potential as:
- Antiviral agents : Inhibiting viral replication in vitro.
- Anti-inflammatory agents : Reducing inflammatory markers in animal models.
Case Studies
- In Vitro Study on Anticancer Activity : A study conducted on L105-0161 demonstrated its ability to inhibit proliferation in breast cancer cell lines with an IC50 value of 14 µM. The study highlighted its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of L105-0161 against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
